molecular formula C21H24N4O B6926236 N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-1H-indole-7-carboxamide

N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-1H-indole-7-carboxamide

Cat. No.: B6926236
M. Wt: 348.4 g/mol
InChI Key: ZJUDBYOPVCHLQA-UHFFFAOYSA-N
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Description

N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-1H-indole-7-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Properties

IUPAC Name

N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-1H-indole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-25-13-10-16(11-14-25)23-18-7-2-3-8-19(18)24-21(26)17-6-4-5-15-9-12-22-20(15)17/h2-9,12,16,22-23H,10-11,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUDBYOPVCHLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=CC=CC=C2NC(=O)C3=CC=CC4=C3NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-1H-indole-7-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring.

    Substitution Reactions:

    Amine Introduction: The 1-methylpiperidin-4-yl group can be introduced via nucleophilic substitution reactions, where the amine group reacts with a suitable leaving group on the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-diones, while reduction could produce primary amines.

Scientific Research Applications

N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-1H-indole-7-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-1H-indole-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-piperidinyl)phenyl]-1H-indole-7-carboxamide
  • N-[2-(1-methylpiperidin-4-yl)phenyl]-1H-indole-3-carboxamide

Uniqueness

N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-1H-indole-7-carboxamide is unique due to its specific substitution pattern on the indole ring and the presence of the 1-methylpiperidin-4-yl group. This structural uniqueness can lead to distinct biological activities and interactions compared to other similar compounds.

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